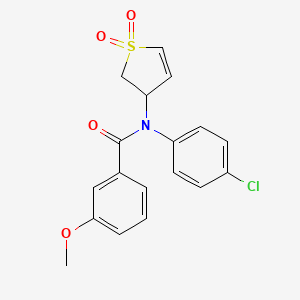
2-(methoxymethyl)-N-methylpyrrolidine-2-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Methoxymethyl)-N-methylpyrrolidine-2-carboxamide hydrochloride is a chemical compound that is widely used in scientific research for its unique properties. This compound is also known by its chemical name, N-[(methoxymethyl)methyl]pyrrolidine-2-carboxamide hydrochloride, and is commonly abbreviated as MMMPH. It is a white crystalline powder that is soluble in water and has a molecular formula of C8H16N2O2Cl.
Scientific Research Applications
Synthesis Techniques
One stream of research has focused on improving synthesis techniques for related compounds, which could extend to the synthesis of 2-(methoxymethyl)-N-methylpyrrolidine-2-carboxamide hydrochloride. For example, a simple and high-yield synthesis method for (S)-BZM and related compounds starts from basic chemical precursors, using N-Hydroxysuccinimide/dicyclohexyl-carbodiimide as an activating system (Bobeldijk et al., 1990). Similarly, an efficient one-pot synthesis of N-methoxy-N-methylamides from carboxylic acids has been described, providing a potential synthesis pathway for compounds like 2-(methoxymethyl)-N-methylpyrrolidine-2-carboxamide hydrochloride (Kim et al., 2003).
Neuroleptic Activity
Research has also been conducted on compounds with structural similarities to 2-(methoxymethyl)-N-methylpyrrolidine-2-carboxamide hydrochloride, exploring their neuroleptic activity. One study synthesized a series of benzamides and evaluated their inhibitory effects on stereotyped behavior in rats, finding a good correlation between structure and activity, suggesting potential neuroleptic uses for related compounds (Iwanami et al., 1981).
Amidation Techniques
Further, research on amidation techniques such as the direct aminolysis of esters to primary amides using magnesium methoxide or calcium chloride offers insights into synthetic routes that could be applicable to the creation of compounds like 2-(methoxymethyl)-N-methylpyrrolidine-2-carboxamide hydrochloride (Bundesmann et al., 2010).
Acylating Agent Applications
N-methoxy-N-methylamides, related to the core structure of 2-(methoxymethyl)-N-methylpyrrolidine-2-carboxamide hydrochloride, are recognized as effective acylating agents. Their preparation and applications in synthesizing various organic compounds have been thoroughly explored, demonstrating their utility in organic synthesis (Lee & Park, 2002).
Medicinal Chemistry Applications
Additionally, 4-fluoropyrrolidine derivatives, which share structural characteristics with 2-(methoxymethyl)-N-methylpyrrolidine-2-carboxamide hydrochloride, have been identified as useful in medicinal chemistry, especially as dipeptidyl peptidase IV inhibitors. The synthesis of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides highlights the potential of related compounds in drug development (Singh & Umemoto, 2011).
properties
IUPAC Name |
2-(methoxymethyl)-N-methylpyrrolidine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-9-7(11)8(6-12-2)4-3-5-10-8;/h10H,3-6H2,1-2H3,(H,9,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYQBOPLEMIKNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1(CCCN1)COC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1955499-37-2 |
Source


|
| Record name | 2-(methoxymethyl)-N-methylpyrrolidine-2-carboxamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-[(2-chlorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B2678123.png)


![1-{[(Furan-2-yl)methyl]amino}-3-[4-(3-{[(furan-2-yl)methyl]amino}-2-hydroxypropoxy)phenoxy]propan-2-ol](/img/structure/B2678129.png)
![2-Methyl-4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2678131.png)
![methyl 3-(1,7-dimethyl-2,4-dioxo-8-(1-phenylethyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2678132.png)

![Ethyl 5-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-3-methylthiophene-2-carboxylate](/img/structure/B2678135.png)
![2-Oxospiro[1H-indole-3,4'-piperidine]-1'-sulfonyl fluoride](/img/structure/B2678136.png)
